molecular formula C20H13N3O3S2 B15107321 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15107321
M. Wt: 407.5 g/mol
InChI Key: DFIJOWVVFGAQRA-WJDWOHSUSA-N
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Description

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H13N3O3S2 This compound is notable for its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzamide with a quinoline derivative under specific conditions to form the desired product . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the formation of the compound with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline or thiazolidinone rings, leading to different reduced forms.

    Substitution: The benzamide group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The thiazolidinone ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart is the combination of these three functional groups in a single molecule

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H13N3O3S2/c24-15-8-6-13(7-9-15)18(25)22-23-19(26)16(28-20(23)27)11-14-4-1-3-12-5-2-10-21-17(12)14/h1-11,24H,(H,22,25)/b16-11-

InChI Key

DFIJOWVVFGAQRA-WJDWOHSUSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O)N=CC=C2

Origin of Product

United States

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